Emodin-8-glucoside

Übersicht

Beschreibung

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone found in various plants, particularly in the roots of rhubarb (Rheum species). This compound exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Emodin-8-glucosid kann durch enzymatische Glykosylierung von Emodin synthetisiert werden. Glykosyltransferase aus Bacillus licheniformis DSM13 (YjiC) wurde für diesen Zweck verwendet. Der Prozess beinhaltet die Deletion von Genen, die an der Produktion von Vorstufen von NDP-Zucker in Escherichia coli beteiligt sind, und die Überexpression des Glucose-1-phosphat-Uridyltransferase-Gens (galU). Die Reaktion wird in einem Fermenter optimiert, um hohe Ausbeuten zu erzielen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Emodin-8-glucosid umfasst in der Regel die Extraktion aus pflanzlichen Quellen wie Reynoutria japonica Houtt. Der Extraktionsprozess beinhaltet die Verwendung methanolischer Extrakte, gefolgt von zentrifugaler Partitionschromatographie (CPC) und Reinigung mit präparativer HPLC, um hochreines Emodin-8-glucosid zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emodin-8-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Emodin-8-glucosid zur Bildung von Emodin-8-glucosid-Chinon führen .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Emodin-8-glucoside has been investigated for its ability to modulate inflammatory responses. A study demonstrated that E-8-O-G significantly suppressed the secretion of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The suppression was dose-dependent, indicating its potential as an anti-inflammatory agent .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Level | E-8-O-G Treatment (10 ng/ml) | % Suppression |

|---|---|---|---|

| TNF-α | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-10 | Moderate | High | 50% |

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound against cerebral ischemia and glutamate-induced neuronal damage. In vivo studies using male Wistar rats showed that treatment with E-8-O-G reduced neurological deficits and cerebral infarction areas. Mechanistic studies revealed increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels, indicating antioxidative mechanisms at play .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | E-8-O-G Treatment (100 mg/kg) | % Change |

|---|---|---|---|

| Neurological Deficit Score | High | Low | -60% |

| Cerebral Infarction Area | Large | Reduced | -50% |

| SOD Activity | Low | High | +40% |

| MDA Level | High | Low | -45% |

Anticancer Activity

This compound exhibits significant anticancer properties, particularly in breast cancer models. A study showed that when combined with paclitaxel, E-8-O-G inhibited the viability and metastasis of human breast cancer cells (MCF7 and MDA-MB-231). The combination resulted in downregulation of metastasis-associated genes such as MMP2 and MMP9 .

Table 3: Anticancer Effects of this compound

| Cancer Cell Line | Viability (% Inhibition) with E-8-O-G + PTX | MMP2 Expression (Relative Units) |

|---|---|---|

| MCF7 | 85% | Decreased by 70% |

| MDA-MB-231 | 80% | Decreased by 65% |

Immunomodulatory Effects

Recent studies have also indicated that this compound may enhance innate immunity by inducing the secretion of TNF-α and IL-6 in macrophages. This immunomodulatory effect could be beneficial for developing therapies targeting immune-related diseases .

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury

A study involving rats subjected to ischemia-reperfusion injury found that E-8-O-G significantly improved recovery outcomes by reducing neuronal damage and enhancing antioxidant defense mechanisms.

Case Study 2: Breast Cancer Metastasis

In vitro experiments demonstrated that the combination of this compound and paclitaxel not only inhibited cell proliferation but also reduced metastatic potential through gene expression modulation.

Wirkmechanismus

The mechanism of action of emodin-8-glucoside involves multiple molecular targets and pathways:

Anticancer Activity: Inhibits the viability and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Emodin-8-glucosid ist aufgrund seiner glykosylierten Struktur einzigartig, die im Vergleich zu seiner Stammverbindung Emodin seine Löslichkeit und Bioverfügbarkeit erhöht. Ähnliche Verbindungen sind:

Aloe-Emodin: Ein weiteres Anthrachinon-Derivat mit ähnlichen biologischen Aktivitäten, das sich jedoch in seinem Hydroxylierungsmuster unterscheidet.

Chrysophanol: Teilt strukturelle Ähnlichkeiten mit Emodin, fehlt aber die Glykosylierung, die in Emodin-8-glucosid vorhanden ist.

Emodin-8-glucosid zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften und ein breiteres Spektrum an biologischen Aktivitäten aus, was es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung in verschiedenen Bereichen macht.

Biologische Aktivität

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology, neuroprotection, and immunomodulation. This article explores the biological activity of E-8-O-G, supported by data tables and relevant research findings.

E-8-O-G is primarily extracted from the plant Reynoutria japonica (Polygonaceae) and other traditional medicinal herbs. It is formed through the glycosylation of emodin, which enhances its solubility and bioavailability while potentially reducing toxicity associated with emodin itself .

1. Anticancer Activity

Recent studies have demonstrated that E-8-O-G exhibits significant anticancer properties. The compound was tested on various cancer cell lines, including SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cells. The results indicated that E-8-O-G inhibits cell viability and proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| SK-N-AS Neuroblastoma | 108.7 |

| T98G Human Glioblastoma | 61.24 |

| C6 Mouse Glioblastoma | 52.67 |

The highest activity was observed against C6 mouse glioblastoma cells, suggesting its potential as a natural antitumor agent for nervous system tumors .

2. Neuroprotective Effects

E-8-O-G has been shown to provide neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In vivo studies on rats revealed that treatment with E-8-O-G reduced neurological deficits and infarction areas significantly:

- Neurological Deficit Score : Reduced in treated groups.

- Cerebral Infarction Area : Decreased significantly compared to control.

Mechanistically, E-8-O-G enhances superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissue, indicating its role in oxidative stress reduction .

3. Immunomodulatory Effects

E-8-O-G also exhibits immunomodulatory properties by stimulating cytokine secretion and enhancing macrophage activity. In studies involving RAW264.7 macrophages:

- Increased secretion of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6).

- Upregulation of Toll-like receptor 2 (TLR-2) mRNA expression.

These findings suggest that E-8-O-G may enhance innate immunity through the activation of the TLR-2/MAPK signaling pathway .

Pharmacokinetics

Pharmacokinetic studies indicate that E-8-O-G can penetrate the blood-brain barrier effectively, allowing it to exert its neuroprotective effects directly within the central nervous system. Furthermore, it has been shown to have favorable absorption characteristics in vivo, making it a promising candidate for therapeutic applications .

Case Studies

- Neuroprotective Study : A study involving male Wistar rats demonstrated that E-8-O-G significantly mitigated neuronal damage induced by ischemia-reperfusion injury. Behavioral tests indicated improved outcomes in treated animals compared to controls .

- Cancer Cell Viability : In vitro assays confirmed the dose-dependent inhibition of cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Eigenschaften

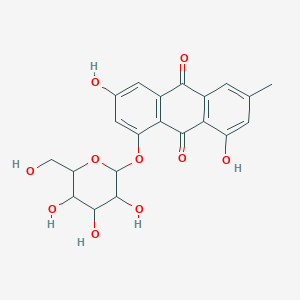

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Emodin-8-glucoside and where is it found?

A1: this compound is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.

Q2: How does this compound interact with biological targets and what are the downstream effects?

A2: this compound has shown significant binding affinity to various targets:

- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest this compound interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].

- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].

- Carbonic Anhydrase VI (CA VI): Computational studies indicate this compound can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for this compound [].

Q3: Are there any studies on the anticancer activity of this compound?

A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.

- In vitro anti-proliferative activity: this compound demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].

- Molecular docking with cancer-related proteins: Molecular docking studies revealed that this compound exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].

Q4: Are there any known toxicological concerns with this compound?

A4: Currently, specific toxicological data on this compound is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.

Q5: What analytical techniques are used to study this compound?

A5: Various analytical methods have been employed to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of this compound in complex mixtures like plant extracts [, , ].

- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].

- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of this compound [].

- Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with various biological targets [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.